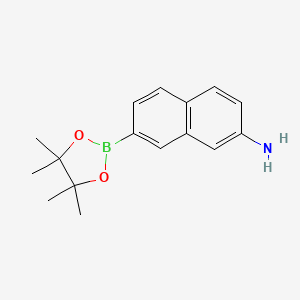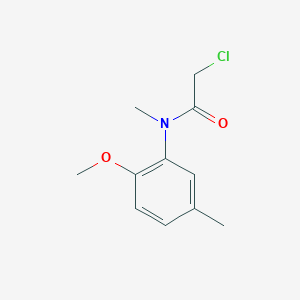
2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide, also known as CMMA, is a synthetic, colorless compound with a molecular weight of 311.94 g/mol. It is a versatile compound that has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. CMMA is an effective reagent in organic synthesis and is a useful tool for the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. In drug design and development, this compound has been used to synthesize a variety of compounds for the study of drug-receptor interactions. In biochemistry, this compound has been used to synthesize a variety of compounds for the study of enzyme-substrate interactions. In pharmacology, this compound has been used to synthesize a variety of compounds for the study of drug-target interactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide is not well understood. However, it is believed that this compound acts as an agonist at certain receptors, such as the serotonin receptor, and as an antagonist at other receptors, such as the dopamine receptor. This compound is also believed to interact with other proteins and enzymes in the body, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with various receptors and enzymes in the body, resulting in a variety of effects. This compound has been shown to increase serotonin levels in the brain, which may lead to antidepressant effects. This compound has also been shown to inhibit the enzyme monoamine oxidase, which may lead to increased levels of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide in laboratory experiments is its versatility. This compound can be used in a variety of synthetic methods, including the Williamson ether synthesis, the Michael addition, and the Grignard reaction. Additionally, this compound can be used to synthesize a variety of organic compounds for the study of drug-receptor interactions, enzyme-substrate interactions, and drug-target interactions.
A major limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care. Additionally, it should be stored in a cool, dry place and should not be exposed to light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide in scientific research. This compound could be used to synthesize a variety of compounds for the study of drug-receptor interactions, enzyme-substrate interactions, and drug-target interactions. Additionally, this compound could be used to synthesize a variety of compounds for the study of drug metabolism and pharmacokinetics. Furthermore, this compound could be used to synthesize compounds for the study of drug-drug interactions and drug-disease interactions. Finally, this compound could be used to synthesize compounds for the study of drug delivery and drug targeting.
Synthesemethoden
2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide can be synthesized by a variety of methods, including the Williamson ether synthesis, the Michael addition, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base to form an ether. The Michael addition is a reaction between an enolate and an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond. The Grignard reaction is a reaction between an organometallic compound and an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-5-10(15-3)9(6-8)13(2)11(14)7-12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDWDVRTLHWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530296 |
Source


|
| Record name | 2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87111-52-2 |
Source


|
| Record name | 2-Chloro-N-(2-methoxy-5-methylphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)

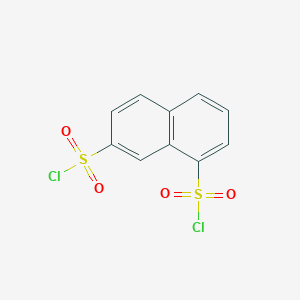
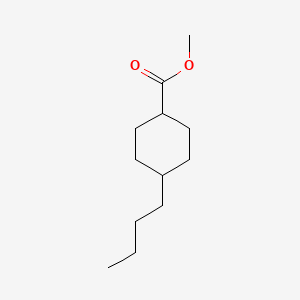
![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)
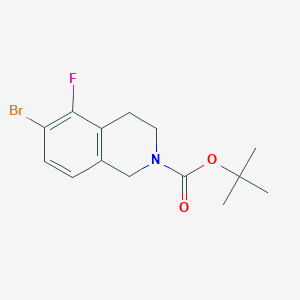
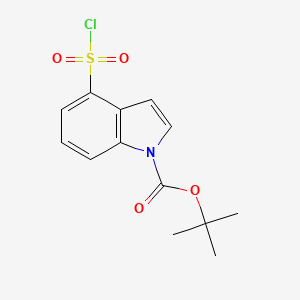
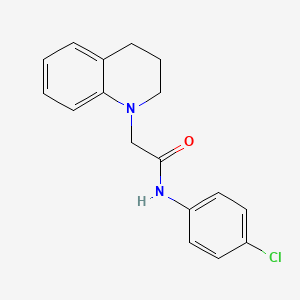
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)
![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
